4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O8S4/c35-25(19-1-5-21(6-2-19)45(37,38)33-9-13-41-14-10-33)31-27-29-23(17-43-27)24-18-44-28(30-24)32-26(36)20-3-7-22(8-4-20)46(39,40)34-11-15-42-16-12-34/h1-8,17-18H,9-16H2,(H,29,31,35)(H,30,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERKGLXEKPUREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Thiazole Compounds: This involves the reaction of appropriate starting materials under controlled conditions to form thiazole intermediates.
Coupling Reactions: The thiazole intermediates are then coupled with morpholine-4-sulfonyl benzamido derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification Steps: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related sulfonamide-thiazole hybrids (Table 1):
Key Research Findings
- : Thiazole-sulfonamide hybrids with halogen substituents (e.g., Cl, Br) exhibit antimicrobial activity, suggesting the target compound’s morpholine sulfonyl groups may enhance this effect .
- : A fluorophenyl-triazole analogue with morpholine sulfonylbenzamide showed promising enzyme inhibition, supporting the hypothesis that the target compound’s bis-thiazole design could amplify potency .
- : Sulfathiazole’s widespread use underscores the therapeutic relevance of sulfonamide-thiazole hybrids, though resistance mechanisms highlight the need for structurally complex derivatives like the target compound .
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-(4-{2-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including sulfonamide and thiazole moieties.
Recent studies have indicated that compounds similar to the target molecule exhibit significant inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX . These enzymes are often overexpressed in tumors and play a crucial role in tumor growth and metastasis. The compound demonstrated an IC50 value ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition and selectivity over CA II, which is a desirable characteristic for anticancer agents .
Antitumor Activity
The compound's antitumor properties were evaluated using various cancer cell lines. Notably, it induced apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive cells (from 0.18% to 22.04%) compared to controls . This suggests that the compound not only inhibits cell proliferation but also actively promotes programmed cell death.
Antibacterial Activity
In addition to its antitumor effects, the compound has been tested for antibacterial properties. It was found to exhibit activity against several bacterial strains by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The compound's specific IC50 values against bacteria were reported to be significantly lower than those observed for human topoisomerases, indicating a favorable safety profile for potential therapeutic use .
Study 1: Carbonic Anhydrase Inhibition
A study conducted on a series of benzenesulfonamide derivatives demonstrated that the target compound exhibited selective inhibition of CA IX with an IC50 value of 10.93 nM . The study highlighted the importance of structural modifications in enhancing selectivity towards CA IX over CA II .
Study 2: Apoptosis Induction in Cancer Cells
In vitro experiments on MDA-MB-231 cells showed that treatment with the compound led to a marked increase in apoptotic markers. The study utilized flow cytometry to quantify apoptosis levels, confirming the compound's ability to trigger cell death pathways effectively .
Data Tables
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via multi-step reactions, often involving:
- Sulfonylation : Introducing the morpholine sulfonyl group to a benzamide precursor using sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM or DMF as solvents) .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) .
- Coupling reactions : Amide bond formation between benzamide and thiazole moieties using coupling agents like EDCI/HOBt, with yields improved by maintaining inert atmospheres . Key parameters include solvent polarity, catalyst selection, and reaction time, as minor deviations can lead to side products (e.g., over-sulfonylation) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the morpholine sulfonyl and thiazole groups, with distinct peaks for sulfonamide protons (~10–12 ppm) and thiazole ring protons (~7–8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Limited in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability in DMSO is pH-dependent, with degradation observed at extremes (pH < 3 or > 10) .
- Thermal stability : TGA/DSC analyses show decomposition above 200°C, necessitating storage at –20°C under nitrogen for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., NCI-60 vs. primary cultures) or enzyme sources (recombinant vs. native proteins) .
- Structural analogs : Subtle changes (e.g., replacing thiazole with oxadiazole) alter binding affinity. Comparative SAR studies using analogs with systematic substitutions (e.g., ’s table) can isolate critical pharmacophores .
- Data normalization : Use internal controls (e.g., reference inhibitors) and standardized protocols (e.g., IC₅₀ calculations via nonlinear regression) to improve reproducibility .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
- Molecular docking : Simulate interactions with target binding pockets (e.g., ATP-binding sites in kinases) to identify key residues (e.g., hydrophobic vs. polar contacts) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability, which are cleaved intracellularly to release the active compound .
- Co-crystallization : X-ray structures of the compound bound to its target can guide rational design of steric hindrance elements (e.g., bulky substituents) to block off-target binding .
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Catalyst optimization : Replace EDCI with more efficient coupling agents (e.g., HATU) to reduce side reactions .
- Solvent screening : Test alternatives like THF or acetonitrile, which may improve reagent solubility and reaction kinetics .
- In-situ monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
